molecular formula C25H20N6O B243004 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone

4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone

Cat. No. B243004
M. Wt: 420.5 g/mol
InChI Key: CXRPCJBVBSDHKY-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone, also known as BBT-757, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBT-757 is a hydrazone derivative that has been synthesized using a specific method, and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone has been shown to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-tumor effects in vivo. In addition to its potential as an anti-cancer agent, 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone is not yet fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cell growth and proliferation. 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone has been shown to inhibit the activity of several enzymes, including topoisomerase II and cyclin-dependent kinases. By inhibiting these enzymes, 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone may be able to slow or stop the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of inflammation. In addition, 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone is its potential as a selective inhibitor of specific enzymes that are involved in cell growth and proliferation. This specificity may make 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone a more effective and less toxic alternative to other anti-cancer agents that have broader effects on cell division and proliferation. However, one limitation of 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone. One area of research could be the development of more effective methods for delivering 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone to cancer cells and other target cells. Another area of research could be the identification of specific enzymes and pathways that are targeted by 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone, which could provide insights into the mechanisms of action of this compound. Additionally, further studies are needed to determine the safety and efficacy of 4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone in vivo, and to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone is synthesized using a specific method that involves the reaction of 4-(benzyloxy)benzaldehyde with 5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylhydrazine. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various techniques, including column chromatography and recrystallization. The purity and identity of the final product are confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

properties

Molecular Formula

C25H20N6O

Molecular Weight

420.5 g/mol

IUPAC Name

5-phenyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H20N6O/c1-3-7-20(8-4-1)17-32-22-13-11-19(12-14-22)16-27-30-24-15-23(21-9-5-2-6-10-21)29-25-26-18-28-31(24)25/h1-16,18,30H,17H2/b27-16+

InChI Key

CXRPCJBVBSDHKY-JVWAILMASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=CC(=NC4=NC=NN34)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=CC(=NC4=NC=NN34)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=CC(=NC4=NC=NN34)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.